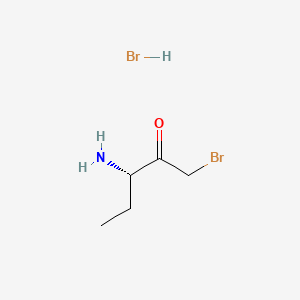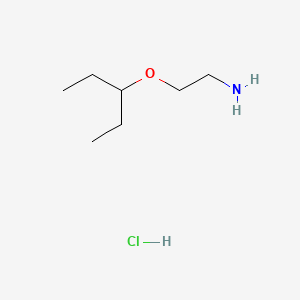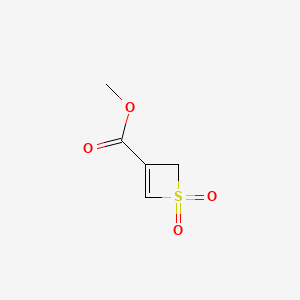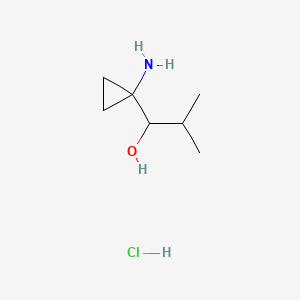
(3S)-3-amino-1-bromopentan-2-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-1-bromopentan-2-one hydrobromide, also known as ABPOH, is a compound with a wide range of applications in the scientific research field. It is a synthetic amino acid derivative that has been used in a variety of laboratory experiments and studies. ABPOH has been studied for its potential role in biochemical and physiological processes, as well as its ability to act as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
(3S)-3-amino-1-bromopentan-2-one hydrobromide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and membrane transport. It has also been used in studies of the effects of drugs on the body, as well as in the development of new drugs. Additionally, this compound has been used in studies of the effects of environmental pollutants on the body and in the development of new environmental remediation technologies.
Mecanismo De Acción
The exact mechanism of action of (3S)-3-amino-1-bromopentan-2-one hydrobromide is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metals and other molecules and forming complexes. These complexes can then interact with proteins and enzymes, altering their function and activity. Additionally, this compound has been shown to interact with cell membranes, altering their permeability and allowing for the transport of molecules across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. In laboratory studies, it has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to increase the permeability of cell membranes, allowing for the transport of molecules across the membrane. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S)-3-amino-1-bromopentan-2-one hydrobromide in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. The compound is relatively unstable, and its effects can vary depending on the concentration and type of compound used. Additionally, the compound can be toxic at high concentrations, and care should be taken when handling and using the compound.
Direcciones Futuras
There are many potential future directions for the use of (3S)-3-amino-1-bromopentan-2-one hydrobromide in scientific research. One potential application is the use of this compound as a drug delivery system. Additionally, the compound could be used to study the effects of environmental pollutants on the body, as well as in the development of new environmental remediation technologies. Additionally, this compound could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, this compound could be used to study the effects of proteins and enzymes on the body, as well as in the development of new medicines and treatments.
Métodos De Síntesis
(3S)-3-amino-1-bromopentan-2-one hydrobromide is synthesized using a method known as the “Schiff base” reaction. This reaction involves the condensation of an aldehyde or ketone with an amine. In the case of this compound, the aldehyde used is 3-bromopentan-2-one, and the amine is 3-amino-1-bromopentan-2-one. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt of this compound.
Propiedades
IUPAC Name |
(3S)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)


![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)

